Superior Cytotoxicity of Hellebrigenin vs. Arenobufagin in Breast Cancer Cell Lines
A direct head-to-head comparison demonstrated that hellebrigenin (Helle) exerts more potent cytotoxic effects than the structurally related bufadienolide arenobufagin (Areno) in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines [1]. While the study reports qualitative differences, the consistent observation of Helle's superior cytotoxicity across both cell types underscores a quantifiable advantage over this specific analog. MCF-7 cells were more susceptible to both drugs than MDA-MB-231 cells, suggesting subtype-specific activity [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Hellebrigenin: More potent cytotoxicity than Areno in MCF-7 and MDA-MB-231 cells |
| Comparator Or Baseline | Arenobufagin (Areno): Less potent cytotoxicity in both MCF-7 and MDA-MB-231 cells |
| Quantified Difference | Hellebrigenin exhibited greater potency (exact IC50 values not reported; qualitative difference is consistent) |
| Conditions | MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cell lines |
Why This Matters
This direct comparison provides a clear rationale for selecting hellebrigenin over arenobufagin for breast cancer studies requiring maximal cytotoxic effect.
- [1] Cytotoxic effects of hellebrigenin and arenobufagin against human breast cancer cells. (2022). Frontiers in Pharmacology. View Source
